Guanidine, N'-cyano-N,N-dimethyl-

説明

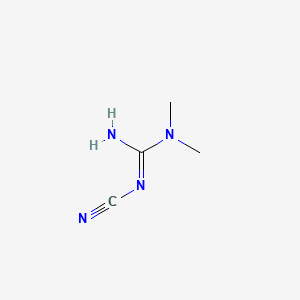

Structure

3D Structure

特性

IUPAC Name |

2-cyano-1,1-dimethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8(2)4(6)7-3-5/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYAIZHPVZJKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073269 | |

| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-06-9 | |

| Record name | N′-Cyano-N,N-dimethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Fundamental Properties of Guanidine, N'-cyano-N,N-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine, N'-cyano-N,N-dimethyl-, a versatile bifunctional molecule, holds a significant position in synthetic chemistry, primarily serving as a key intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure, featuring both a nucleophilic guanidine core and an electrophilic cyano group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of Guanidine, N'-cyano-N,N-dimethyl-, including its chemical and physical characteristics, established synthetic routes, and analytical data. While the direct biological activity of this compound is not extensively documented, its role as a precursor to biologically active molecules, most notably the H2 receptor antagonist cimetidine, underscores its importance in medicinal chemistry. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Chemical and Physical Properties

Guanidine, N'-cyano-N,N-dimethyl- is a white crystalline solid at room temperature. Its core structure consists of a central carbon atom bonded to three nitrogen atoms, characteristic of the guanidine group, with a cyano and two methyl groups attached to the nitrogen atoms.

Identifiers and Synonyms

| Property | Value |

| IUPAC Name | N'-Cyano-N,N-dimethylguanidine |

| CAS Number | 1609-06-9[1][2] |

| Molecular Formula | C₄H₈N₄[1][2] |

| Molecular Weight | 112.13 g/mol [1][2] |

| Synonyms | 1,1-Dimethyl-3-cyanoguanidine, Guanidine, N'-cyano-N,N-dimethyl-, 3-Cyano-1,1-dimethylguanidine[3] |

| InChI Key | TUYAIZHPVZJKIN-UHFFFAOYSA-N[1] |

| SMILES | CN(C)C(=N)NC#N[2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 176-177 °C | [1] |

| Boiling Point | 182.9 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1] |

Synthesis and Purification

The synthesis of Guanidine, N'-cyano-N,N-dimethyl- primarily involves the reaction of a dimethylamine source with a cyanoguanidine precursor, such as dicyandiamide.[1]

General Synthetic Approach

A common method for the synthesis of N'-cyano-N,N-dimethylguanidine involves the reaction of dimethylamine hydrochloride with dicyandiamide.[1] Historically, this reaction was often carried out by direct fusion of the reactants at high temperatures (135–165 °C).[1] More contemporary methods favor solution-phase synthesis, which offers better control over reaction conditions.[1] The general reaction is believed to proceed via the nucleophilic attack of dimethylamine on the electrophilic carbon of the cyano group of cyanoguanidine.[1]

The following diagram illustrates a generalized workflow for the synthesis of N'-cyano-N,N-dimethylguanidine.

References

An In-depth Technical Guide to the Synthesis and Discovery of N'-cyano-N,N-dimethylguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-cyano-N,N-dimethylguanidine is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of the groundbreaking anti-ulcer drug, cimetidine. This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of N'-cyano-N,N-dimethylguanidine. It includes detailed experimental protocols derived from foundational patents, a summary of its physicochemical properties in a structured format, and a historical perspective on its discovery within the context of guanidine chemistry and the development of H2-receptor antagonists.

Discovery and Historical Context

The discovery of N'-cyano-N,N-dimethylguanidine is intrinsically linked to the broader history of guanidine chemistry and the revolutionary development of the anti-ulcer drug, cimetidine. Guanidine itself was first isolated in 1861 by Adolph Strecker from guanine.[1] The 20th century saw significant progress in the synthesis and application of guanidine derivatives, with cyanamide and its dimer, dicyandiamide (cyanoguanidine), emerging as key precursors.[1]

The development of N'-cyano-N,N-dimethylguanidine as a key synthetic intermediate was a direct result of the intensive research efforts at Smith, Kline & French (now GlaxoSmithKline) in the 1970s to develop a histamine H2-receptor antagonist. This research, led by Sir James W. Black, C. Robin Ganellin, and others, was a landmark in rational drug design.[2] The process research for a cost-effective and practical synthesis of cimetidine was established in Philadelphia, with groups led by George Wellman and Lee Webb focusing on novel synthetic routes rather than optimizing existing ones.[2] This industrial research setting provided the impetus for the development and large-scale production of N'-cyano-N,N-dimethylguanidine.

Physicochemical and Characterization Data

A summary of the key quantitative data for N'-cyano-N,N-dimethylguanidine is presented in Table 1. This data is essential for its identification, purity assessment, and use in further chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₄ | [3] |

| Molecular Weight | 112.13 g/mol | [3] |

| CAS Number | 1609-06-9 | [3] |

| Melting Point | 176-177 °C | [4] |

| Boiling Point | 182.9 °C at 760 mmHg | [4] |

| Theoretical Monoisotopic Mass | 112.074896 Da | [1] |

| [M+H]⁺ | 113.082721 Da | [1] |

| Refractive Index | 1.517 | [4] |

| Flash Point | 64.4 °C | [4] |

Synthesis of N'-cyano-N,N-dimethylguanidine

The primary and most established method for the synthesis of N'-cyano-N,N-dimethylguanidine involves the reaction of a dimethylamine source with a cyanoguanidine precursor. This approach has been refined over time from high-temperature fusion methods to more controlled solution-phase syntheses.[1]

General Reaction Scheme

The overall transformation can be depicted as the nucleophilic addition of dimethylamine to the electrophilic carbon of the cyano group in cyanoguanidine.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1H and 15N NMR studies of N-substituted-N′-cyanoguanidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

Physicochemical Characteristics of N'-cyano-N,N-dimethylguanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-cyano-N,N-dimethylguanidine is a chemical compound of significant interest in the pharmaceutical and agrochemical industries. It serves as a key intermediate in the synthesis of various organic molecules.[1] Its bifunctional nature, featuring both a nucleophilic guanidine core and an electrophilic cyano group, makes it a versatile building block in organic synthesis. Notably, it is recognized as a crucial precursor in the manufacturing of cimetidine, a histamine H2-receptor antagonist used to treat peptic ulcers.[1] This guide provides a comprehensive overview of the physicochemical properties of N'-cyano-N,N-dimethylguanidine, detailed experimental protocols for their determination, and a summary of its role in synthetic pathways.

Physicochemical Data

The fundamental physicochemical properties of N'-cyano-N,N-dimethylguanidine (CAS Number: 1609-06-9) are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₄H₈N₄ |

| Molecular Weight | 112.13 g/mol [1] |

| CAS Number | 1609-06-9[1] |

| IUPAC Name | 2-cyano-1,1-dimethylguanidine |

| Synonyms | 1,1-Dimethyl-3-cyanoguanidine, Cimetidine EP Impurity G[1][2] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 176-177 °C |

| Boiling Point | 182.9 °C at 760 mmHg |

| Appearance | White crystalline solid (predicted) |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| Mass Spectrometry | Theoretical Monoisotopic Mass [M]: 112.074896 Da; [M+H]⁺: 113.082721 Da. Fragmentation is expected to involve cleavage of C-N bonds and the cyano group.[1] |

| ¹H NMR | Expected signals for two methyl groups attached to a nitrogen atom. The chemical shift would likely be in the range of 2.5-3.5 ppm in a suitable deuterated solvent. |

| ¹³C NMR | Expected signals for the methyl carbons, the guanidine carbon, and the cyano carbon. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of N'-cyano-N,N-dimethylguanidine are provided below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which N'-cyano-N,N-dimethylguanidine transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the N'-cyano-N,N-dimethylguanidine sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

The melting point range is reported as T1-T2.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid N'-cyano-N,N-dimethylguanidine equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamps and stand

Procedure:

-

Place a small amount (a few milliliters) of the molten N'-cyano-N,N-dimethylguanidine into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with a suitable heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Assessment

Objective: To determine the solubility of N'-cyano-N,N-dimethylguanidine in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of N'-cyano-N,N-dimethylguanidine into a series of test tubes.

-

Add a measured volume (e.g., 1 mL) of a solvent to the first test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Visually observe if the solid has dissolved completely.

-

If the solid dissolves, it is classified as soluble in that solvent. If it remains undissolved, it is classified as insoluble. If partial dissolution occurs, it is noted as sparingly soluble.

-

Repeat the process for each of the selected solvents.

-

Record the results in a qualitative manner (soluble, sparingly soluble, insoluble).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Volumetric flasks and pipettes

Procedure:

-

Dissolve an appropriate amount of N'-cyano-N,N-dimethylguanidine in a suitable deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N'-cyano-N,N-dimethylguanidine.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump or direct infusion system

-

Solvent system (e.g., methanol or acetonitrile with a small percentage of formic acid)

Procedure:

-

Prepare a dilute solution of N'-cyano-N,N-dimethylguanidine in a suitable solvent.

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Determine the accurate mass of the molecular ion.

-

If desired, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions to aid in structural confirmation.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical intermediate like N'-cyano-N,N-dimethylguanidine.

Caption: A logical workflow for the physicochemical characterization of a chemical intermediate.

Synthetic Pathway Involvement

N'-cyano-N,N-dimethylguanidine is a known impurity in the synthesis of the drug Cimetidine, designated as "Cimetidine EP Impurity G". The following diagram illustrates a simplified synthetic route to Cimetidine where this impurity could potentially arise or be used as a starting material in related syntheses.

Caption: Role of N'-cyano-N,N-dimethylguanidine in a synthetic pathway.

References

Spectroscopic Profile of N'-cyano-N,N-dimethylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N'-cyano-N,N-dimethylguanidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it is recognized as Cimetidine EP Impurity G.[1][2][3] This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in research and quality control settings.

Molecular Structure and Properties

-

IUPAC Name: 2-cyano-1,1-dimethylguanidine[4]

-

Synonyms: N'-cyano-N,N-dimethylguanidine, Cimetidine EP Impurity G, 1,1-Dimethyl-3-cyanoguanidine

-

CAS Number: 1609-06-9

-

Molecular Formula: C₄H₈N₄[1]

-

Molecular Weight: 112.13 g/mol

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of N'-cyano-N,N-dimethylguanidine. The theoretical monoisotopic masses for the neutral molecule and its common adducts are presented below. Fragmentation in mass spectrometry is anticipated to involve the cleavage of C-N bonds and the cyano group, providing characteristic fragment ions that can confirm the molecular structure.[4]

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₄H₈N₄ | 112.074896 |

| [M+H]⁺ | C₄H₉N₄⁺ | 113.082721 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy

| Protons | Multiplicity | Chemical Shift (δ) ppm (Predicted) |

| N(CH₃)₂ | Singlet | ~ 2.9 - 3.2 |

| NH | Broad Singlet | ~ 5.0 - 7.0 |

Note: The chemical shift of the N-CH₃ protons in the related compound N-cyano-N'-methylguanidine has been reported at δ = 2.23 ppm in CDCl₃.

¹³C NMR Spectroscopy

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| N(C H₃)₂ | ~ 35 - 40 |

| C ≡N | ~ 115 - 120 |

| N-C =N | ~ 155 - 160 |

Infrared (IR) Spectroscopy Data

The IR spectrum of N'-cyano-N,N-dimethylguanidine is characterized by the presence of key functional groups. The cyanamide (N-C≡N) stretching vibration is a particularly useful diagnostic peak, appearing in a relatively uncongested region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3500 (broad) |

| C-H (from methyl groups) | Stretching | 2850 - 3000 |

| C≡N (Nitrile) | Stretching | 2220 - 2260 |

| C=N (Guanidine) | Stretching | 1600 - 1680 |

| C-N | Stretching | 1250 - 1350 |

Note: The cyanamide transition in related molecules is typically observed in the 2220–2243 cm⁻¹ range.[5] For the structurally similar drug cimetidine, the C≡N stretch is reported at 2176 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar compounds.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Sample Preparation: The sample of N'-cyano-N,N-dimethylguanidine should be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are employed. For unambiguous signal assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is suitable for accurate mass measurements.

-

Sample Introduction: The sample is typically dissolved in a solvent compatible with ESI, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization Mode: ESI in the positive ion mode is generally used to generate the protonated molecule, [M+H]⁺.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹) with an appropriate number of scans to achieve a good signal-to-noise ratio.

Workflow Visualization

The logical flow for the spectroscopic characterization of N'-cyano-N,N-dimethylguanidine is depicted in the following diagram.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Cimetidine EP Impurity G - SRIRAMCHEM [sriramchem.com]

- 3. Cimetidine EP Impurity G | CAS No- 31857-31-5 | Simson Pharma Limited [simsonpharma.com]

- 4. Guanidine, N'-cyano-N,N-dimethyl- | 1609-06-9 | Benchchem [benchchem.com]

- 5. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N'-Cyano-N,N-dimethylguanidine (CAS: 1609-06-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N'-Cyano-N,N-dimethylguanidine (CAS: 1609-06-9), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis methodologies, and primary applications, with a focus on its crucial role in the production of the H2 receptor antagonist, cimetidine. While the compound itself does not exhibit significant direct biological activity, its utility as a versatile building block in organic synthesis is well-documented. This guide consolidates available data to support research and development activities involving this compound.

Chemical Identity and Properties

N'-Cyano-N,N-dimethylguanidine, also known by synonyms such as 1-Cyano-3,3-dimethylguanidine and Cimetidine EP Impurity G, is a guanidine derivative characterized by a cyano group attached to one of the nitrogen atoms of the guanidine moiety.

Table 1: Physicochemical Properties of N'-Cyano-N,N-dimethylguanidine [1][2]

| Property | Value |

| CAS Number | 1609-06-9 |

| Molecular Formula | C4H8N4 |

| Molecular Weight | 112.13 g/mol |

| Melting Point | 176-177 °C |

| Boiling Point | 182.9 °C at 760 mmHg |

| Flash Point | 64.4 °C |

| Appearance | Solid |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis

The synthesis of N'-Cyano-N,N-dimethylguanidine typically involves the reaction of a dimethylamine source with a cyanoguanidine precursor. A common industrial method is the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).

General Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbon of the cyano group in cyanoguanidine. This process is often carried out at elevated temperatures.

Caption: General synthesis pathway for N'-Cyano-N,N-dimethylguanidine.

Experimental Protocol: Synthesis from Dicyandiamide and Dimethylamine Hydrochloride

The following is a representative, generalized protocol based on established chemical principles for the synthesis of guanidine derivatives. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Dicyandiamide

-

Dimethylamine hydrochloride

-

High-boiling point solvent (e.g., n-butanol or xylene)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a reaction vessel, combine equimolar amounts of dicyandiamide and dimethylamine hydrochloride in a suitable high-boiling point solvent.

-

Heat the mixture to reflux with constant stirring. The reaction temperature is typically maintained between 130-160°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction time can vary from several hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the crude product by filtration and wash with a small amount of cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure N'-Cyano-N,N-dimethylguanidine.

-

Dry the purified product under vacuum.

Applications in Synthesis

The primary significance of N'-Cyano-N,N-dimethylguanidine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3][4]

Key Intermediate in Cimetidine Synthesis

N'-Cyano-N,N-dimethylguanidine is a crucial precursor in the industrial synthesis of cimetidine, a histamine H2-receptor antagonist used to treat peptic ulcers and other gastroesophageal conditions.[3] The synthesis involves the reaction of N'-Cyano-N,N-dimethylguanidine with other reagents to construct the final cimetidine molecule.

Caption: Role of N'-Cyano-N,N-dimethylguanidine in the synthesis of Cimetidine.

Precursor for Agrochemicals

The guanidine moiety is present in a number of biologically active compounds used in agriculture. N'-Cyano-N,N-dimethylguanidine serves as a valuable starting material for the synthesis of novel pesticides and herbicides.[3][4] Its reactive nature allows for a variety of chemical modifications to produce active ingredients with desired properties.

Biological Activity and Mechanism of Action

Current scientific literature indicates that N'-Cyano-N,N-dimethylguanidine itself does not possess significant, direct biological activity. Its importance in the life sciences is primarily as a synthetic precursor to pharmacologically active molecules. There is no established evidence of this compound directly modulating specific biological signaling pathways. Its derivatives, however, are investigated for a range of therapeutic applications.

Safety and Handling

N'-Cyano-N,N-dimethylguanidine is a chemical substance that should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N'-Cyano-N,N-dimethylguanidine is a commercially significant chemical intermediate with well-defined physicochemical properties. Its primary utility is in the synthesis of pharmaceuticals, most notably cimetidine, and as a building block for agrochemicals. While it lacks direct biological activity, its role as a versatile synthon makes it a valuable compound for researchers and professionals in drug development and chemical synthesis. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in further research and development.

References

- 1. Buy N-Cyano-N',N''-dimethylguanidine | 31857-31-5 | > 95% [smolecule.com]

- 2. CA1209153B - Process to prepare n-cyano-n'-methyl-n"-(2-¬(4- methyl)-5-imidazolyl)-methylthio|-ethyl)-guanidine - Google Patents [patents.google.com]

- 3. N-Cyano-N'-methylguanidine | 1609-07-0 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N'-cyano-N,N-dimethylguanidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

N'-cyano-N,N-dimethylguanidine, a key intermediate in pharmaceutical synthesis, notably as a precursor and impurity in the production of the H2-receptor antagonist Cimetidine, presents a subject of significant interest for structural analysis.[1][2] This technical guide aims to provide a comprehensive overview of its molecular structure and conformation. Despite extensive searches of scientific literature and crystallographic databases, specific experimental data from X-ray crystallography or detailed computational studies for N'-cyano-N,N-dimethylguanidine remains elusive. Consequently, this document will focus on the theoretical aspects of its structure, predicted conformational possibilities, and the standard experimental and computational methodologies that would be employed for its definitive structural elucidation.

Introduction

N'-cyano-N,N-dimethylguanidine, with the molecular formula C₄H₈N₄ and a molecular weight of 112.13 g/mol , belongs to the class of substituted guanidines.[1] The guanidine group's inherent basicity and capacity for hydrogen bonding, coupled with the electronic influence of the cyano group, make its structural and conformational properties crucial for understanding its reactivity and role in synthetic pathways. This guide will explore these features, drawing upon general principles of organic chemistry and data from related compounds where applicable.

Predicted Molecular Structure and Conformation

The molecular structure of N'-cyano-N,N-dimethylguanidine consists of a central carbon atom double-bonded to an imine nitrogen and single-bonded to two other nitrogen atoms. One of these nitrogens is part of a dimethylamino group, while the other is bonded to a cyano group.

The presence of the C=N double bond suggests the possibility of E/Z isomerism. Furthermore, rotation around the C-N single bonds could lead to various conformational isomers. The planarity of the guanidinium core and the orientation of the dimethylamino and cyano groups are key conformational variables. It is anticipated that resonance delocalization of the lone pair on the dimethylamino nitrogen into the guanidine system will influence the rotational barrier around the C-N(CH₃)₂ bond.

Quantitative Structural Data

As of the date of this document, specific experimentally determined or computationally calculated quantitative data such as bond lengths, bond angles, and dihedral angles for N'-cyano-N,N-dimethylguanidine are not available in the published literature. For reference, a table of expected bond lengths for related chemical moieties is provided below, based on general crystallographic data.

Table 1: Typical Bond Lengths of Related Moieties

| Bond Type | Typical Bond Length (Å) |

| C=N (imine) | 1.27 - 1.30 |

| C-N (single) | 1.32 - 1.38 |

| C-N (dimethylamino) | 1.45 - 1.49 |

| N-C (cyano) | 1.30 - 1.35 |

| C≡N (cyano) | 1.14 - 1.16 |

| C-H (methyl) | 0.96 - 1.00 |

Note: These are generalized values and may not accurately represent the specific bond lengths in N'-cyano-N,N-dimethylguanidine.

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of N'-cyano-N,N-dimethylguanidine would necessitate a combination of spectroscopic and crystallographic techniques, supplemented by computational modeling.

Single-Crystal X-ray Diffraction

This technique would provide the most precise and unambiguous structural data, including bond lengths, bond angles, and the solid-state conformation of the molecule.

Hypothetical Experimental Protocol:

-

Crystallization: Crystals of N'-cyano-N,N-dimethylguanidine would be grown, likely through slow evaporation of a suitable solvent or by cooling a saturated solution.

-

Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected over a range of angles.

-

Structure Solution and Refinement: The collected diffraction pattern would be used to solve the phase problem and generate an initial electron density map. The atomic positions would be refined to achieve the best fit between the observed and calculated diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would confirm the molecular connectivity. Advanced 2D NMR techniques like NOESY could provide insights into through-space proximities of atoms, offering clues about the preferred conformation in solution.

Vibrational Spectroscopy (FTIR and Raman)

Infrared and Raman spectroscopy would identify the characteristic vibrational modes of the functional groups present, such as the C≡N stretch of the cyano group and the C=N stretch of the guanidine core. The position of the C≡N band is sensitive to the electronic environment and could provide indirect information about the molecular conformation.

Computational Chemistry

Density Functional Theory (DFT) calculations would be a powerful tool to predict the stable conformations, relative energies, and geometric parameters (bond lengths, angles) of N'-cyano-N,N-dimethylguanidine.

Hypothetical Computational Protocol:

-

Model Building: An initial 3D structure of the molecule would be built.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify various low-energy conformers.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers would be optimized at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). Frequency calculations would be performed to confirm that the optimized structures are true energy minima.

-

Property Calculation: Various molecular properties, including bond lengths, bond angles, dihedral angles, and theoretical vibrational spectra, would be calculated.

Visualizations

Molecular Structure

Caption: Ball-and-stick model of N'-cyano-N,N-dimethylguanidine.

Experimental Workflow for Structural Elucidation

Caption: General experimental workflow for molecular structure determination.

Conclusion

While N'-cyano-N,N-dimethylguanidine is a molecule of interest in synthetic and medicinal chemistry, a detailed, experimentally verified understanding of its molecular structure and conformation is currently lacking in the public domain. This guide has outlined the predicted structural features and the established methodologies that would be necessary to obtain this critical information. Future research involving single-crystal X-ray diffraction and high-level computational studies would be invaluable in providing the definitive structural parameters for this compound, thereby aiding in the rational design of synthetic routes and the understanding of its chemical behavior.

References

An In-depth Technical Guide to the Solubility and Stability of N'-cyano-N,N-dimethylguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of N'-cyano-N,N-dimethylguanidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from the closely related compound, 2-cyanoguanidine, to infer potential properties and outline detailed experimental protocols for determination.

Introduction

N'-cyano-N,N-dimethylguanidine (CAS No. 1609-06-9) is a substituted guanidine that plays a crucial role as a building block in organic synthesis. Its utility in the manufacturing of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvents and its stability under different environmental conditions. This knowledge is critical for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and shelf-life of intermediates and final products.

Solubility Profile

Currently, there is limited published quantitative solubility data for N'-cyano-N,N-dimethylguanidine. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.

To provide a more detailed perspective, this guide presents quantitative solubility data for the structurally similar compound, 2-cyanoguanidine. These values can serve as a valuable reference point for researchers working with N'-cyano-N,N-dimethylguanidine.

Quantitative Solubility of 2-Cyanoguanidine

The following table summarizes the mole fraction solubility of 2-cyanoguanidine in various solvents at different temperatures, as determined by the static equilibrium method.

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10³) |

| N,N-Dimethylformamide (DMF) | 278.15 | 183.493 |

| 283.15 | 195.231 | |

| 288.15 | 207.815 | |

| 293.15 | 221.284 | |

| 298.15 | 235.672 | |

| 303.15 | 250.981 | |

| 308.15 | 267.234 | |

| 313.15 | 284.456 | |

| 318.15 | 302.678 | |

| 323.15 | 321.901 | |

| Ethylene Glycol (EG) | 278.15 | 18.652 |

| 283.15 | 23.451 | |

| 288.15 | 29.112 | |

| 293.15 | 35.789 | |

| 298.15 | 43.567 | |

| 303.15 | 52.543 | |

| 308.15 | 62.812 | |

| 313.15 | 74.478 | |

| 318.15 | 87.654 | |

| 323.15 | 102.442 | |

| Methanol | 278.15 | 14.098 |

| 283.15 | 16.543 | |

| 288.15 | 19.321 | |

| 293.15 | 22.456 | |

| 298.15 | 25.987 | |

| 303.15 | 29.954 | |

| 308.15 | 34.398 | |

| 313.15 | 39.356 | |

| 318.15 | 44.876 | |

| 323.15 | 50.998 | |

| Acetone | 278.15 | 7.438 |

| 283.15 | 8.567 | |

| 288.15 | 9.812 | |

| 293.15 | 11.187 | |

| 298.15 | 12.701 | |

| 303.15 | 14.365 | |

| 308.15 | 16.198 | |

| 313.15 | 18.211 | |

| 318.15 | 20.412 | |

| 323.15 | 22.812 | |

| Ethanol | 278.15 | 3.744 |

| 283.15 | 4.567 | |

| 288.15 | 5.512 | |

| 293.15 | 6.598 | |

| 298.15 | 7.834 | |

| 303.15 | 9.234 | |

| 308.15 | 10.811 | |

| 313.15 | 12.576 | |

| 318.15 | 14.543 | |

| 323.15 | 16.723 | |

| Water | 278.15 | 3.034 |

| 283.15 | 4.123 | |

| 288.15 | 5.432 | |

| 293.15 | 7.012 | |

| 298.15 | 8.899 | |

| 303.15 | 11.123 | |

| 308.15 | 13.789 | |

| 313.15 | 16.987 | |

| 318.15 | 20.789 | |

| 323.15 | 25.234 |

Data extrapolated from studies on 2-cyanoguanidine.

Stability Profile

To rigorously determine the stability of N'-cyano-N,N-dimethylguanidine, a forced degradation study is recommended. The following table outlines the typical stress conditions that should be applied.

| Stress Condition | Typical Reagents/Conditions | Objective |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | To assess stability in alkaline environments. |

| Oxidative Degradation | 3-30% H₂O₂, ambient temperature or heat | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Dry heat (e.g., 80-120 °C) | To determine thermal lability. |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | To assess light sensitivity. |

Experimental Protocols

Solubility Determination (Static Equilibrium Method)

This protocol is adapted from the methodology used for 2-cyanoguanidine and is suitable for determining the solubility of N'-cyano-N,N-dimethylguanidine.

Stability Study (Forced Degradation)

The following workflow outlines a typical forced degradation study to assess the stability of N'-cyano-N,N-dimethylguanidine.

Analytical Method for Quantification

A stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

HPLC Method Parameters:

-

Column: Newcrom R1 or equivalent reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detector: UV detector at a suitable wavelength (to be determined by UV scan, likely in the range of 210-230 nm) or a mass spectrometer.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 25 - 40 °C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

While specific degradation products of N'-cyano-N,N-dimethylguanidine have not been reported, potential degradation pathways can be hypothesized based on its chemical structure.

Under hydrolytic conditions, the cyano group could be cleaved to form N,N-dimethylguanidine and cyanic acid or its corresponding salt. Thermal or photolytic stress might lead to more complex reactions, including dimerization, polymerization, or intramolecular rearrangements. The identification of degradation products would require techniques such as LC-MS/MS.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of N'-cyano-N,N-dimethylguanidine. While direct quantitative data is sparse, the information from the closely related compound, 2-cyanoguanidine, offers valuable insights.

It is strongly recommended that researchers and drug development professionals conduct specific experimental studies to determine the precise solubility and stability profile of N'-cyano-N,N-dimethylguanidine under their specific process and storage conditions. The experimental protocols and analytical methods outlined in this guide provide a robust starting point for such investigations. A thorough understanding of these properties will facilitate process optimization, ensure product quality, and support regulatory filings.

The Genesis of a Versatile Scaffold: A Technical History of Cyanoguanidine Derivatives in Chemistry

A comprehensive guide for researchers, scientists, and drug development professionals on the historical evolution, synthesis, and biological importance of cyanoguanidine-based compounds.

The cyanoguanidine moiety, a functional group derived from the dimerization of cyanamide, has proven to be a remarkably versatile building block in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various chemical transformations have led to the development of a diverse array of therapeutic agents. This technical guide delves into the historical development of key cyanoguanidine derivatives, providing detailed experimental protocols for their synthesis, quantitative data for structure-activity relationship (SAR) analysis, and visual representations of their mechanisms of action.

From Obscure Origins to Pharmaceutical Mainstays: A Historical Overview

The journey of cyanoguanidine derivatives from chemical curiosities to blockbuster drugs is a testament to the power of rational drug design and serendipitous discovery. The parent compound, dicyandiamide (2-cyanoguanidine), has been a known industrial chemical for over a century, primarily used in the synthesis of melamine and as a fertilizer.[1] However, its true potential in medicinal chemistry began to be unlocked in the mid-20th century with the discovery of the biguanides.

The Biguanides: A Serendipitous Path to Antidiabetic Therapy

The story of the biguanide class of antidiabetic drugs begins with the investigation of natural products. Galegine, a guanidine derivative isolated from the plant Galega officinalis, was found to have glucose-lowering effects in the early 20th century.[3] This led to the synthesis of various guanidine and biguanide derivatives. While early biguanides like phenformin and buformin were developed, they were later largely withdrawn due to the risk of lactic acidosis.[3]

Metformin, a dimethylbiguanide, was synthesized in the 1920s but its clinical potential was not fully appreciated until the 1950s.[3] It was rediscovered during the search for antimalarial agents in the 1940s and was noted to have a glucose-lowering effect.[3] The French physician Jean Sterne was the first to report its use for the treatment of diabetes in 1957.[3] Its favorable safety profile, particularly the lower risk of lactic acidosis compared to other biguanides, eventually led to its establishment as a first-line treatment for type 2 diabetes.

Cimetidine: A Triumph of Rational Drug Design

The development of cimetidine represents a landmark in the history of rational drug design.[4] In the 1960s, Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) sought to develop a drug to treat peptic ulcers by inhibiting stomach acid secretion. They hypothesized the existence of a second type of histamine receptor (H2) in the stomach, distinct from the H1 receptors blocked by conventional antihistamines.

Starting with the structure of histamine, they systematically modified the molecule to convert it from an agonist to an antagonist. This led to the development of burimamide, the first H2 receptor antagonist, followed by the more potent metiamide.[1] However, metiamide was associated with kidney toxicity and agranulocytosis, which was attributed to the thiourea group.[1] In a pivotal moment of bioisosteric replacement, the thiourea moiety was replaced with a cyanoguanidine group, leading to the synthesis of cimetidine. Cimetidine proved to be a potent and safe H2 receptor antagonist, revolutionizing the treatment of peptic ulcers.

Proguanil: A Key Weapon in the Fight Against Malaria

The development of proguanil was part of the intense research effort during World War II to find synthetic antimalarial drugs. Researchers at Imperial Chemical Industries (ICI) in the UK, led by F. H. S. Curd and F. L. Rose, synthesized a series of biguanide derivatives. Their work, published in 1946, led to the discovery of proguanil, an N1-aryl-N5-alkyl biguanide with significant antimalarial activity.[5][6] Proguanil itself is a prodrug, which is metabolized in the body to its active form, cycloguanil, a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite.[6]

Quantitative Data on Key Cyanoguanidine Derivatives

The following tables summarize key quantitative data for the historical development of metformin, cimetidine, and their precursors.

| Compound | Class | Year of Synthesis/Discovery | Key Therapeutic Use |

| Metformin | Biguanide | 1920s | Antidiabetic |

| Phenformin | Biguanide | 1950s | Antidiabetic (largely withdrawn) |

| Buformin | Biguanide | 1950s | Antidiabetic (largely withdrawn) |

| Burimamide | Histamine H2 Antagonist | ~1972 | Investigational (peptic ulcer) |

| Metiamide | Histamine H2 Antagonist | ~1973 | Investigational (peptic ulcer) |

| Cimetidine | Histamine H2 Antagonist | 1972 | Peptic ulcer, GERD |

| Proguanil | Biguanide | 1945 | Antimalarial |

Table 1: Historical Timeline of Key Cyanoguanidine Derivatives

| Compound | pKa | logP | Molecular Weight ( g/mol ) |

| Metformin | 12.4 | -1.4 | 129.16 |

| Phenformin | 11.8 | 1.8 | 205.28 |

| Buformin | 11.9 | 0.3 | 157.22 |

| Burimamide | 7.25 (imidazole) | 0.4 | 212.31 |

| Metiamide | 6.80 (imidazole) | 0.9 | 244.36 |

| Cimetidine | 6.8 (imidazole) | 0.4 | 252.34[7] |

Table 2: Physicochemical Properties of Selected Cyanoguanidine Derivatives and Precursors [8][9][10]

| Compound | Target | Potency |

| Burimamide | Histamine H2 Receptor | - |

| Metiamide | Histamine H2 Receptor | ~10 times more potent than burimamide |

| Cimetidine | Histamine H2 Receptor | More potent than metiamide |

| Proguanil (as Cycloguanil) | Dihydrofolate Reductase (Plasmodium) | IC50 in nM range |

Table 3: Comparative Potency of Selected Cyanoguanidine Derivatives [11]

Experimental Protocols for Key Syntheses

The following are detailed methodologies for the synthesis of metformin, cimetidine, and proguanil, based on historical and modern procedures.

Synthesis of Metformin Hydrochloride

Metformin hydrochloride is synthesized via the reaction of dimethylamine hydrochloride with dicyandiamide (2-cyanoguanidine).[12]

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add dicyandiamide (1.0 eq) and dimethylamine hydrochloride (1.0-1.2 eq).[13][14]

-

Add N,N-dimethylacetamide or dimethyl sulfoxide as a solvent (2-4 times the weight of dicyandiamide).[13]

-

Heat the reaction mixture to 140 ± 5 °C and maintain for 4-8 hours.[13]

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to 20-30 °C to induce crystallization of the crude metformin hydrochloride.[14]

-

Collect the crude product by filtration. The filtrate can be treated to recover the solvent.[13][14]

-

Recrystallize the crude product from ethanol. Adjust the pH of the ethanolic solution to 5-6.[13]

-

Decolorize the solution with activated charcoal if necessary.

-

Cool the solution to -10 to 0 °C with stirring to precipitate the purified metformin hydrochloride.[13]

-

Filter the crystals, wash with cold ethanol, and dry under vacuum to yield pure metformin hydrochloride. A yield of 80-85% can be expected.[13]

Synthesis of Cimetidine

The synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with 4-(halomethyl)-5-methylimidazole.[2]

Procedure:

-

Prepare a solution of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (1.0 eq) in water or a water-containing medium.[2]

-

Under an inert atmosphere (e.g., nitrogen), cool the solution to 0-5 °C.[2]

-

Adjust the pH of the solution to 8.5-9.0 using a suitable base (e.g., 5N sodium hydroxide solution).[2]

-

Prepare a suspension of 4-chloromethyl-5-methylimidazole hydrochloride (1.0 eq) in methanol.[2]

-

Add the suspension of the imidazole derivative to the guanidine solution dropwise over a period of 2 hours, maintaining the temperature at 0-5 °C and the pH between 8.5 and 9.0.[2]

-

After the addition is complete, continue stirring the reaction mixture for 18-20 hours at approximately 0 °C.[2]

-

The crystalline product, cimetidine, will precipitate from the reaction mixture.

-

Collect the product by filtration, wash with cold water, and dry to obtain pure cimetidine. A yield of around 70% can be expected.[2]

Synthesis of Proguanil Hydrochloride

Proguanil hydrochloride is synthesized by reacting p-chlorophenylcyanoguanidine with isopropylamine, often in the presence of a copper salt.[5][6]

Procedure:

-

In a reaction flask, suspend p-chlorophenylcyanoguanidine (1.0 eq) in a mixture of ethanol and water.[5]

-

Add copper(II) sulfate pentahydrate (0.5 eq) to the stirring solution.[5]

-

Add isopropylamine (4.0 eq) to the reaction mixture.[5]

-

Heat the mixture to reflux and maintain for 3-7 hours. Monitor the reaction by TLC for the disappearance of the starting material.[5]

-

After the reaction is complete, cool the mixture.

-

To remove the copper, add an aqueous solution of sodium sulfide. This will precipitate copper sulfide. Ensure proper scrubbing of any hydrogen sulfide gas produced.[6]

-

Filter off the insoluble copper sulfide.

-

Cool the filtrate to 10-15 °C and add aqueous ammonia to precipitate the proguanil base.[6]

-

Collect the proguanil base by filtration and dry it.

-

To prepare the hydrochloride salt, dissolve the proguanil base in hot water and add hydrochloric acid until the solution is acidic.[6]

-

Cool the solution to 10-15 °C to crystallize the proguanil hydrochloride.[6]

-

Filter the product, wash with cold water, and dry to obtain pure proguanil hydrochloride. A yield of 75-80% can be achieved.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these cyanoguanidine derivatives are a direct result of their interaction with specific biological targets and pathways.

Metformin and the AMPK Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15][16][17] Activation of AMPK in hepatocytes leads to the inhibition of gluconeogenesis (glucose production) and an increase in glucose uptake in peripheral tissues.[15][17]

Caption: Metformin's activation of the AMPK signaling pathway.

Cimetidine and the Histamine H2 Receptor Signaling Pathway

Cimetidine acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells.[18] By blocking the binding of histamine, it prevents the activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP) and subsequent activation of the proton pump, which is responsible for acid secretion into the stomach.[18][19]

References

- 1. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0046635A1 - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 3. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]

- 6. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]

- 7. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 11. The pharmacology of burimamide and metiamide, two histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

N'-cyano-N,N-dimethylguanidine: A Versatile Chemical Intermediate in Drug Development and Agrochemical Synthesis

An In-depth Technical Guide for Researchers and Scientists

N'-cyano-N,N-dimethylguanidine is a multifaceted chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both a nucleophilic guanidine moiety and an electrophilic cyano group, makes it a valuable synthon for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support researchers and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1609-06-9 | [1][2][3][4] |

| Molecular Formula | C4H8N4 | [2][3] |

| Molecular Weight | 112.13 g/mol | [1][2][3] |

| Appearance | Crystalline white powder | [5] |

| Melting Point | 176-177 °C |

Synthesis of N'-cyano-N,N-dimethylguanidine

The primary industrial synthesis of N'-cyano-N,N-dimethylguanidine involves the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[1] While early methods utilized high-temperature fusion of the reactants, contemporary approaches have shifted towards more controlled solution-phase synthesis.

Reaction Scheme:

Caption: Synthesis of N'-cyano-N,N-dimethylguanidine.

Experimental Protocol: Synthesis from Dimethylamine Hydrochloride and Dicyandiamide

While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be described as follows. It is important to note that optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Materials:

-

Dimethylamine hydrochloride

-

Dicyandiamide

-

High-boiling point solvent (e.g., butanol)

Procedure:

-

A mixture of dimethylamine hydrochloride and dicyandiamide is suspended in a high-boiling point solvent such as butanol in a reaction vessel equipped with a reflux condenser and a stirrer.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.

-

The crude product is collected by filtration and washed with a suitable solvent to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from an appropriate solvent to yield N'-cyano-N,N-dimethylguanidine of high purity.

Applications in Pharmaceutical Synthesis

The most prominent application of N'-cyano-N,N-dimethylguanidine is as a key intermediate in the synthesis of cimetidine, a histamine H2-receptor antagonist used for treating peptic ulcers.[1]

Synthesis of Cimetidine

The synthesis of cimetidine involves the reaction of a cyanoguanidine derivative with an appropriate amine. While direct synthesis from N'-cyano-N,N-dimethylguanidine is possible, a common industrial route involves a structurally similar intermediate, N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine. The protocol below illustrates a key step in a cimetidine synthesis, which can be adapted for the use of N'-cyano-N,N-dimethylguanidine.

Caption: Key step in the synthesis of Cimetidine.

Experimental Protocol: Synthesis of Cimetidine from a Cyanoguanidine Intermediate[6][7][8][9]

This protocol describes the synthesis of cimetidine from N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine, a closely related analogue to the title compound.

Materials:

-

N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine (16.0 g, 0.1 mole)[6][7][8][9]

-

O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (29.7 g, 0.1 mole)[6][7][8][9]

-

Water

Procedure:

-

Suspend N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine in 40% aqueous methylamine in a suitable reaction vessel.[6][7][8][9]

-

Add O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide to the suspension.[6][7][8][9]

-

Heat the reaction mixture to reflux temperature and maintain for 30 minutes.[6][7][8][9]

-

Slowly cool the mixture and continue stirring at room temperature for 4 hours.[6][7][8][9]

-

Collect the precipitated white crystals of cimetidine by filtration.[6][7][8][9]

-

Dry the product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 17.6 g (70%) | [6][7][8][9] |

| Melting Point | 140-142 °C | [6][7][8][9] |

Applications in Agrochemical Synthesis

N'-cyano-N,N-dimethylguanidine also serves as an intermediate in the production of certain agrochemicals, particularly neonicotinoid insecticides.[1][2] While specific industrial processes are proprietary, the general synthetic strategy involves the reaction of the cyanoguanidine moiety with other building blocks to construct the final pesticide molecule. For instance, it can be a precursor in the synthesis of insecticides like clothianidin.

Caption: General workflow for agrochemical synthesis.

Reaction Mechanisms

The utility of N'-cyano-N,N-dimethylguanidine stems from the reactivity of its functional groups.

Formation of N'-cyano-N,N-dimethylguanidine

The synthesis of N'-cyano-N,N-dimethylguanidine from dimethylamine and dicyandiamide is believed to proceed via a nucleophilic addition mechanism. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of one of the nitrile groups in dicyandiamide. This is followed by a rearrangement to form the more stable N'-cyano-N,N-dimethylguanidine.

Synthesis of Biguanides

N'-cyano-N,N-dimethylguanidine can react with various amines to form substituted biguanides, which are important pharmacophores.[1] This reaction typically involves the nucleophilic attack of an amine on the cyano group of N'-cyano-N,N-dimethylguanidine.

Conclusion

N'-cyano-N,N-dimethylguanidine is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis and the reactivity of its dual functional groups provide a powerful tool for the construction of complex, biologically active molecules. The experimental protocols and reaction pathways outlined in this guide offer a solid foundation for researchers and scientists working in drug discovery and development. Further research into optimizing reaction conditions and exploring novel applications of this intermediate will continue to be an active area of investigation.

References

- 1. Guanidine, N'-cyano-N,N-dimethyl- | 1609-06-9 | Benchchem [benchchem.com]

- 2. N-Cyano-N',N'-dimethylguanidine | Alzchem Group [alzchem.com]

- 3. scbt.com [scbt.com]

- 4. Guanidine, N’-cyano-N,N-dimethyl- | SIELC Technologies [sielc.com]

- 5. Cimetidine [sitem.herts.ac.uk]

- 6. N-Cyano-N'-methylguanidine | 1609-07-0 | Benchchem [benchchem.com]

- 7. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide to the Safety and Handling of Guanidine, N'-cyano-N,N-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Guanidine, N'-cyano-N,N-dimethyl- (CAS No. 1609-06-9). Due to the limited availability of specific toxicological data for this compound, a precautionary approach to handling is strongly advised. This document synthesizes available data from safety data sheets (SDS), related chemical profiles, and general laboratory safety protocols to provide the most thorough guidance possible.

Chemical Identification and Properties

Guanidine, N'-cyano-N,N-dimethyl-, also known as N-Cyano-N',N'-dimethylguanidine, is a substituted guanidine derivative. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its utility in chemical synthesis stems from the reactive cyano group and the basic guanidine core.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1609-06-9 | [4] |

| Molecular Formula | C₄H₈N₄ | [5] |

| Molecular Weight | 112.13 g/mol | |

| Appearance | Solid (form not specified) | |

| Melting Point | 176-177 °C | |

| Boiling Point | 182.9 °C at 760 mmHg | |

| Density | 1.07 g/cm³ | |

| Flash Point | 64.4 °C | |

| Solubility | Slightly soluble in DMSO and Methanol |

Hazard Identification and GHS Classification

For context, the related compound N,N-Dimethylguanidine is classified with the following hazards:

-

Skin Irritation (Category 2)[6]

-

Serious Eye Irritation (Category 2)[6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[6]

Given the presence of the cyano group, there is also a potential for toxicity associated with cyanide, although the reactivity and dissociation of the cyano group in this specific molecule are not well-characterized.

Table 2: Postulated GHS Classification (Based on available information and related compounds)

| Hazard Class | Category | Hazard Statement (Postulated) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Note: This classification is inferred and should be treated with caution. Always refer to the supplier's specific Safety Data Sheet.

Experimental Protocols and Handling Procedures

General Laboratory Handling Workflow

The following diagram outlines a general workflow for the safe handling of Guanidine, N'-cyano-N,N-dimethyl- in a laboratory setting.

Caption: General laboratory workflow for handling Guanidine, N'-cyano-N,N-dimethyl-.

Personal Protective Equipment (PPE)

Due to the lack of comprehensive toxicity data, robust personal protective equipment should be utilized at all times.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile gloves. Inspect for tears before use. | Provides a barrier against skin contact.[7] |

| Skin and Body Protection | Flame-resistant lab coat. | Protects against splashes and potential fires.[7] |

| Respiratory Protection | Not typically required when handled in a fume hood. Use a NIOSH-approved respirator if engineering controls are not sufficient. | Prevents inhalation of dust or aerosols. |

Storage and Stability

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperature is refrigerated.[8]

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Accidental Release Measures

The following diagram illustrates the logical steps to take in the event of an accidental spill.

Caption: Decision-making workflow for responding to an accidental spill.

First Aid Measures

Immediate medical attention is recommended in all cases of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: The specific hazardous decomposition products are not fully characterized, but may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Toxicological Information

As previously noted, specific quantitative toxicological data for Guanidine, N'-cyano-N,N-dimethyl- is largely unavailable. The statement "Moderately toxic by ingestion and skin contact. A mild eye irritant" is the most direct information found. No data is available for carcinogenicity, mutagenicity, or reproductive toxicity.[4]

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways affected by Guanidine, N'-cyano-N,N-dimethyl-. As a chemical intermediate, it is not expected to have a well-defined pharmacological mechanism of action. However, the guanidinium group is a common feature in molecules that interact with various biological targets.[1][9] The cyano group can also participate in reactions with biological nucleophiles.[10]

Conclusion

Guanidine, N'-cyano-N,N-dimethyl- is a valuable chemical intermediate for which there is a significant lack of published safety and toxicology data. Therefore, all handling should be conducted with a high degree of caution, assuming the compound is hazardous. Adherence to the guidelines outlined in this document, including the use of appropriate personal protective equipment and engineering controls, is essential for the safe use of this compound in a research and development setting. Researchers are strongly encouraged to consult their institution's Environmental Health and Safety department for specific guidance.

References

- 1. Guanidine, N'-cyano-N,N-dimethyl- | 1609-06-9 | Benchchem [benchchem.com]

- 2. Buy N-Cyano-N',N''-dimethylguanidine | 31857-31-5 | > 95% [smolecule.com]

- 3. N-Cyano-N',N'-dimethylguanidine | Alzchem Group [alzchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. N-Cyano-n',n''-dimethylguanidine | 31857-31-5 [sigmaaldrich.com]

- 9. N-Cyano-N'-methylguanidine | 1609-07-0 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceuticals using N'-cyano-N,N-dimethylguanidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N'-cyano-N,N-dimethylguanidine and its related cyanoguanidine derivatives in the preparation of various pharmaceutical compounds. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Introduction to N'-cyano-N,N-dimethylguanidine in Pharmaceutical Synthesis

N'-cyano-N,N-dimethylguanidine and its analogs are versatile building blocks in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocyclic compounds.[1] Their bifunctional nature, possessing both a nucleophilic guanidine moiety and an electrophilic cyano group, allows for a diverse range of chemical transformations.[1] This reactivity has been particularly exploited in the pharmaceutical industry for the synthesis of a variety of therapeutic agents, most notably histamine H₂ receptor antagonists.[2]

The cyanoguanidine scaffold is a key component in the synthesis of drugs like Cimetidine, a landmark pharmaceutical for the treatment of peptic ulcers.[1] Beyond this, the reactivity of the cyano and guanidine groups enables their use in constructing other important pharmacophores such as biguanides and substituted pyrimidines.[1][3]

Synthesis of Histamine H₂ Receptor Antagonists

The most prominent application of N'-cyano-N,N-dimethylguanidine analogs is in the synthesis of histamine H₂ receptor antagonists, which reduce gastric acid secretion.[4]

Synthesis of Cimetidine

Cimetidine can be synthesized through various routes involving a cyanoguanidine precursor. Below are two common protocols.

Protocol 1: From N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine

This method involves the reaction of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole.[5]

Experimental Protocol:

-

In a reaction vessel, suspend N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine in water.

-

To this suspension, add an equimolar amount of 4-chloromethyl-5-methylimidazole suspended in methanol.

-

Adjust the pH of the reaction mixture to a range of 8.0-9.5. For optimal results, maintain the pH between 8.5 and 9.0.[5]

-

Maintain the reaction temperature between 0 to 5°C under an inert atmosphere (e.g., nitrogen).[5]

-

Stir the reaction mixture until the reaction is complete. Crystalline cimetidine will precipitate directly from the reaction mixture.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a suitable solvent (e.g., cold water or isopropanol) and dry under vacuum.

Protocol 2: From O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide

This alternative synthesis reacts an imidazolyl dithiocarbonate derivative with a chloroethyl cyanoguanidine derivative.[6]

Experimental Protocol:

-

Suspend N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine (0.1 mole) in 150 ml of 40% aqueous methylamine.

-

Add O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (0.1 mole) to the suspension.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Slowly cool the mixture to room temperature and continue stirring for 4 hours.

-

The white crystalline product (Cimetidine) will separate from the solution.

-

Collect the crystals by suction filtration and wash with water.

-

Dry the product to obtain Cimetidine.

Quantitative Data for Cimetidine Synthesis:

| Precursors | Reaction Conditions | Yield | Purity | Melting Point (°C) | Reference |

| N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine and 4-halomethyl-5-methyl-1H-imidazole | Water or water-containing medium, pH 8.0-9.5, 0-5°C, inert atmosphere | >70% | >99% | Not specified | [5] |

| O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide and N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine | 40% aqueous methylamine, reflux for 30 min, then room temperature for 4 hours | 70% | High | 140-142 | |